2-(4-methoxyphenyl)-N-prop-2-enylacetamide
Overview
Description
2-(4-Methoxyphenyl)-N-prop-2-enylacetamide is an organic compound belonging to the class of phenylacetamides It is characterized by the presence of a methoxy group attached to the phenyl ring and an acetamide group linked to a prop-2-enyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-N-prop-2-enylacetamide typically involves the reaction of 4-methoxyphenylacetic acid with prop-2-enylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, crystallization, and recrystallization to purify the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)-N-prop-2-enylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-prop-2-enylacetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-prop-2-enylamine.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
2-(4-Methoxyphenyl)-N-prop-2-enylacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-prop-2-enylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Further research is needed to fully elucidate its mechanism of action and identify its molecular targets .
Comparison with Similar Compounds
- 2-(4-Methoxyphenyl)acetamide
- 2-(4-Methoxyphenyl)ethylamine
- 4-Methoxyphenylacetic acid
Comparison: Compared to these similar compounds, 2-(4-methoxyphenyl)-N-prop-2-enylacetamide is unique due to the presence of the prop-2-enyl chain attached to the acetamide group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-prop-2-enylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-8-13-12(14)9-10-4-6-11(15-2)7-5-10/h3-7H,1,8-9H2,2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDZSQOJLXODNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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